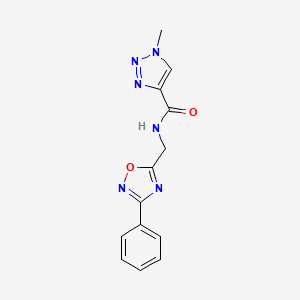

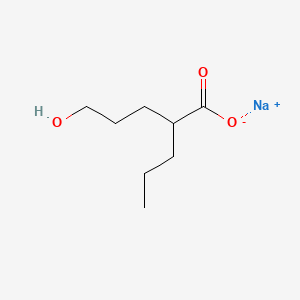

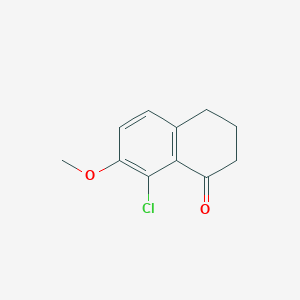

Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate, also known as NAPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry. NAPPC is a piperidine-based compound that has a phenyl group attached to it, along with an amide and ester functional group.

Aplicaciones Científicas De Investigación

Tautomeric Properties and Metal Interaction

Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate is structurally related to compounds that exhibit interesting tautomeric behaviors and interactions with metals. The controlled shift in tautomeric equilibrium of related naphthalene derivatives has been demonstrated through molecular spectroscopy, crystallographic analysis, and quantum-chemical calculations, highlighting the significance of flexible piperidine rings in influencing tautomeric positions upon protonation/deprotonation and metal salt addition (Deneva et al., 2013).

Catalysis and Synthesis Enhancement

The compound is analogous to naphthalene derivatives used in catalytic processes for the efficient synthesis of related compounds. For instance, Fe3O4 magnetic nanoparticles have been utilized as catalysts for the one-pot synthesis of aryl(piperidin-1-yl)methyl)naphthalene-2-ol derivatives under ultrasound irradiation, showcasing the role of such structures in enhancing reaction conditions and yields (Mokhtary & Torabi, 2017).

Spectroscopic Characterization and Molecular Docking

Spectroscopic techniques such as FT-IR, FT-Raman, UV–Visible, NMR, and computational studies like molecular docking have been applied to similar phenyl piperidinyl methyl naphthalene derivatives. These methods have elucidated the chemical structures, vibrational frequencies, and potential inhibitor activities against specific proteins, indicating the broad applicability of these compounds in biochemical research (Rajamani et al., 2021).

DNA Interaction and Anticancer Potential

Studies on related Schiff base ligands derived from naphthalene structures have explored their DNA binding properties and potential anticancer activities. The synthesis of such compounds and their metal complexes has demonstrated interactions with DNA, offering insights into the design of new therapeutic agents (Kurt et al., 2020).

Noncovalent Interaction Analysis

Compounds with structural similarities have been examined for their noncovalent interactions using Hirshfeld surface analysis and framework energy diagrams. Such studies have provided a quantitative insight into the stabilization forces within crystal structures, aiding in the understanding of molecular assembly and interaction energies (Gouda et al., 2022).

Propiedades

IUPAC Name |

phenyl 4-[[(2-naphthalen-2-yloxyacetyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4/c28-24(18-30-23-11-10-20-6-4-5-7-21(20)16-23)26-17-19-12-14-27(15-13-19)25(29)31-22-8-2-1-3-9-22/h1-11,16,19H,12-15,17-18H2,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRSHHINAUYXPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)

![3-[6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2394514.png)

![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate](/img/structure/B2394515.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)

![(5-Bromopyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2394517.png)

![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2394523.png)